molecular formula C5H7N3O3 B6234425 ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate CAS No. 81581-10-4

ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B6234425
CAS No.: 81581-10-4
M. Wt: 157.1
InChI Key:
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Description

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in the field of organic chemistry due to its unique structure and potential applications in various scientific domains. The presence of both hydroxyl and carboxylate functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, an azide, is prepared from the corresponding amine by reaction with sodium nitrite and hydrochloric acid.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Esterification: The resulting triazole is then esterified with ethanol to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-1H-1,2,3-triazole-5-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-1H-1,2,3-triazole-5-methanol.

    Substitution: Formation of ethyl 4-chloro-1H-1,2,3-triazole-5-carboxylate or ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: Similar structure but different positioning of functional groups.

    Ethyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylate: Another isomer with different functional group positioning.

    Ethyl 4-hydroxy-1H-1,2,3-triazole-3-carboxylate: Different isomer with unique properties.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to its isomers.

Properties

CAS No.

81581-10-4

Molecular Formula

C5H7N3O3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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